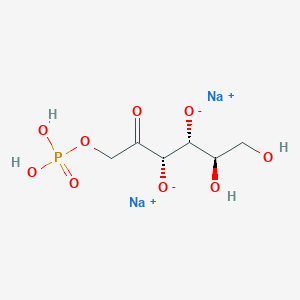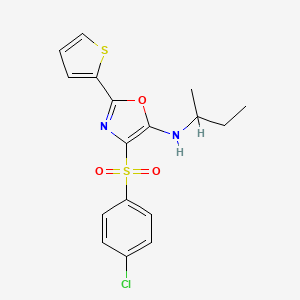
D-Fructose, 6-(dihydrogénophosphate), sel de disodium
Vue d'ensemble
Description
D-Fructose, 6-(dihydrogen phosphate), disodium salt, also known as D-Fructose-6-phosphate disodium salt, is a sugar intermediate of the glycolytic pathway . It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase . It is used to help identify, differentiate, and characterize enzymes such as phosphofructokinase(s), pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase(s), D-fructose-6-phosphate aldolase(s), glutamine:fructose-6-phosphate amidotransferase(s), and glucosamine-6P synthase(s) .
Synthesis Analysis
D-Fructose, 6-(dihydrogen phosphate), disodium salt is a glycolytic intermediate produced upon isomerization of glucose-6-phosphate .Molecular Structure Analysis
The empirical formula of D-Fructose, 6-(dihydrogen phosphate), disodium salt is C6H11Na2O9P . The molecular weight is 304.10 on an anhydrous basis .Chemical Reactions Analysis
D-Fructose-6-phosphate can be converted into D-glucose 6-phosphate under the action of phosphoglucose isomerase .Physical And Chemical Properties Analysis
D-Fructose, 6-(dihydrogen phosphate), disodium salt is an amorphous powder . It is soluble in water, forming a clear to slightly hazy, colorless to faintly yellow solution . The assay is ≥98.0% (enzymatic), with impurities of ≤0.05% fructose-1,6-diphosphate, ≤1.5% glucose-6-phosphate, ≤15% water, and ≤3% alcohol .Applications De Recherche Scientifique
D-Fructose-6-phosphate sel de disodium : Applications en recherche scientifique
Identification et caractérisation des enzymes : Le sel de disodium du D-fructose-6-phosphate sert d'intermédiaire sucré dans la voie glycolytique. Il joue un rôle essentiel dans l'identification et la caractérisation de diverses enzymes, notamment les phosphofructokinases, les fructose-6-phosphate 1-phosphotransférases dépendantes du pyrophosphate, les D-fructose-6-phosphate aldolases, les glutamine:fructose-6-phosphate amidotransférases et les glucosamine-6P synthases .
Analyse de la voie glycolytique : En tant qu'intermédiaire clé de la glycolyse, ce composé est utilisé pour étudier les processus de conversion qui décomposent le glucose pour produire de l'énergie dans les cellules. Il aide à comprendre les étapes complexes du métabolisme du sucre .
Études des troubles métaboliques : Les chercheurs utilisent le sel de disodium du D-fructose-6-phosphate pour étudier les troubles métaboliques qui affectent la voie glycolytique, tels que le diabète et l'intolérance au fructose, en examinant comment les modifications de cette voie peuvent conduire à la maladie .
Découverte de médicaments : Ce composé aide à cribler les candidats médicaments potentiels qui ciblent les enzymes de la voie glycolytique, ce qui est crucial pour le développement de traitements pour les maladies liées au métabolisme des glucides .
Biochimie nutritionnelle : Dans les études nutritionnelles, le sel de disodium du D-fructose-6-phosphate est utilisé pour explorer comment les différents régimes alimentaires affectent la glycolyse et le métabolisme énergétique global des organismes .
Applications biotechnologiques : En biotechnologie, il est utilisé pour les dosages enzymatiques essentiels à la production de sirops de maïs à haute teneur en fructose et d'autres édulcorants à base de fructose .
Mécanisme D'action
Target of Action
The primary target of D-Fructose, 6-(dihydrogen phosphate), disodium salt is the enzyme phosphoglucoisomerase . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the isomerization of glucose-6-phosphate .
Mode of Action
D-Fructose, 6-(dihydrogen phosphate), disodium salt interacts with its target, phosphoglucoisomerase, by serving as a substrate for the enzyme . This interaction results in the conversion of glucose-6-phosphate to fructose-6-phosphate .
Biochemical Pathways
D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and NADH. The conversion of glucose-6-phosphate to fructose-6-phosphate is an early step in this pathway .
Pharmacokinetics
As a polar molecule with multiple charged groups, it is likely to have good water solubility . This could potentially impact its bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.
Result of Action
The action of D-Fructose, 6-(dihydrogen phosphate), disodium salt results in the production of fructose-6-phosphate, a key intermediate in the glycolytic pathway . This contributes to the overall process of glucose metabolism, supporting energy production at the cellular level .
Action Environment
The action of D-Fructose, 6-(dihydrogen phosphate), disodium salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with the target enzyme . Additionally, temperature can influence the rate of enzymatic reactions . The compound’s stability may also be affected by storage conditions, with lower temperatures typically being more favorable .
Avantages Et Limitations Des Expériences En Laboratoire
D-Fru-6P-Na2 has several advantages for laboratory experiments. It is a stable molecule that is readily available and can be easily synthesized. Additionally, it is a relatively inexpensive molecule and is readily soluble in water. However, there are some limitations to using D-Fru-6P-Na2 in laboratory experiments. It is not as effective as other sugar phosphates, such as glucose-6-phosphate, in some biochemical experiments. Additionally, it can be difficult to accurately measure the concentration of D-Fru-6P-Na2 in solution.
Orientations Futures
There are several potential future directions for the use of D-Fru-6P-Na2 in scientific research. It could be used in further biochemical and physiological studies to study the effects of various environmental conditions on cell metabolism. Additionally, it could be used in biotechnological applications to study the effects of various genetic modifications on cells. Additionally, D-Fru-6P-Na2 could be used in further studies to develop more efficient and cost-effective methods for synthesizing the molecule. Finally, D-Fru-6P-Na2 could be used to develop new drugs and therapies to treat metabolic diseases.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in several key biochemical reactions. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase. This compound interacts with various enzymes, including phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glycolysis and other metabolic pathways.
Cellular Effects
D-Fructose, 6-(dihydrogen phosphate), disodium salt influences various cellular processes. It plays a pivotal role in glycolysis, affecting cellular metabolism by regulating the conversion of glucose to pyruvate. This compound impacts cell signaling pathways and gene expression by modulating the activity of key enzymes involved in these processes . Its role in cellular metabolism is crucial for maintaining energy homeostasis within cells.
Molecular Mechanism
The molecular mechanism of D-Fructose, 6-(dihydrogen phosphate), disodium salt involves its interaction with specific enzymes and biomolecules. It binds to phosphofructokinase, a key regulatory enzyme in glycolysis, thereby influencing the rate of glucose metabolism . This compound also affects enzyme inhibition or activation, leading to changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose, 6-(dihydrogen phosphate), disodium salt can vary over time. This compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that it can influence cellular function, particularly in in vitro and in vivo models, by altering metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of D-Fructose, 6-(dihydrogen phosphate), disodium salt in animal models are dose-dependent. At lower doses, it supports normal metabolic functions, while higher doses may lead to adverse effects, including toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial without causing harm.
Metabolic Pathways
D-Fructose, 6-(dihydrogen phosphate), disodium salt is a key intermediate in the glycolytic pathway. It interacts with enzymes such as phosphoglucoisomerase and phosphofructokinase, playing a crucial role in the conversion of glucose to pyruvate . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells, D-Fructose, 6-(dihydrogen phosphate), disodium salt is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in cellular compartments where it is needed for metabolic processes.
Subcellular Localization
D-Fructose, 6-(dihydrogen phosphate), disodium salt is primarily localized in the cytoplasm, where it participates in glycolysis . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Propriétés
IUPAC Name |
disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRAEINUXILZBD-ABICQQBESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26177-86-6, 71662-09-4 | |
| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)








![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)
![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)